molecular formula C8H12N2O2 B064309 ethyl 2-(1H-imidazol-1-yl)propanoate CAS No. 191725-71-0

ethyl 2-(1H-imidazol-1-yl)propanoate

Cat. No. B064309
Key on ui cas rn: 191725-71-0
M. Wt: 168.19 g/mol
InChI Key: CYVJITQMDSKHKF-UHFFFAOYSA-N
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Patent
US06133303

Procedure details

A suspension of 16.6 g (0.437 mol) of lithium aluminum hydride in 700 mL of THF was warmed to 40° C. and treated dropwise with 36.8 g (0.219 mol) of ethyl 2-(1H-1-imidazolyl)propanoate and the suspension allowed to stir at room temperature for 2.5 hours. The mixture was decomposed with dilute NaOH, filtered, and the solid washed with THF. The solvent was removed under reduced pressure and the residue distilled at 155-170° C./0.5 mm Hg. There was obtained 18.6 g (67% yield) of the product as an oil. The structure was confirmed by NMR and mass spectroscopy. MS m/z 127 (M+H+).
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH:12]([CH3:18])[C:13](OCC)=[O:14])[CH:11]=[CH:10][N:9]=[CH:8]1.[OH-].[Na+]>C1COCC1>[N:7]1([CH:12]([CH3:18])[CH2:13][OH:14])[CH:11]=[CH:10][N:9]=[CH:8]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
36.8 g
Type
reactant
Smiles
N1(C=NC=C1)C(C(=O)OCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with THF
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 155-170° C./0.5 mm Hg

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1(C=NC=C1)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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